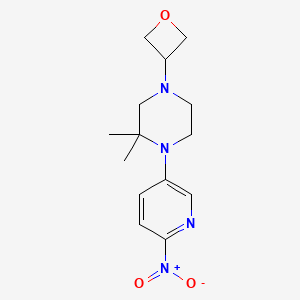
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a nitropyridine moiety, and an oxetane ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpiperazine, 6-nitropyridine, and oxetane derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the nitropyridine moiety onto the piperazine ring.
Cyclization reactions: Formation of the oxetane ring may involve cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine and oxetane moieties may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpiperazine: A simpler analog without the nitropyridine and oxetane groups.
6-Nitropyridine derivatives: Compounds with similar nitropyridine moieties but different substituents.
Oxetane-containing compounds: Molecules with oxetane rings but different functional groups.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C14H20N4O3 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)10-16(12-8-21-9-12)5-6-17(14)11-3-4-13(15-7-11)18(19)20/h3-4,7,12H,5-6,8-10H2,1-2H3 |
InChI-Schlüssel |
QYFORDLTHAUZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
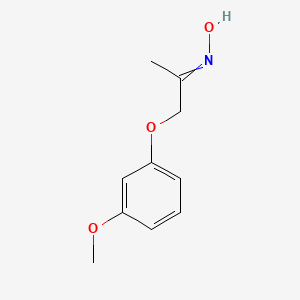


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

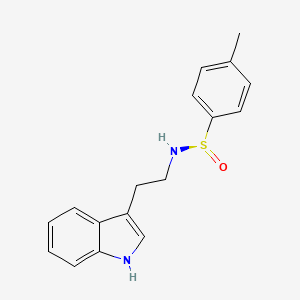
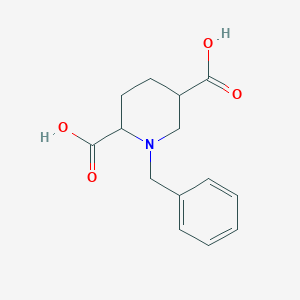

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
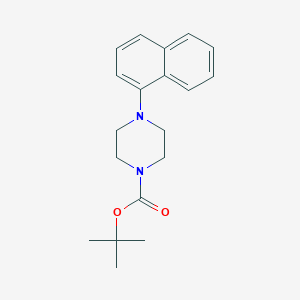
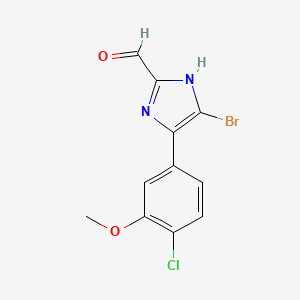
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)

